Home > Products > Screening Compounds P39579 > 1-benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole
1-benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole - 65780-99-6

1-benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole

Catalog Number: EVT-2951479
CAS Number: 65780-99-6
Molecular Formula: C19H21N3O
Molecular Weight: 307.397
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This compound features a benzodiazole core substituted with a benzyl group and a morpholine moiety, which may enhance its pharmacological properties. The compound's structure suggests potential applications in medicinal chemistry, particularly in drug discovery and development.

Source and Classification

The compound can be classified under heterocyclic compounds due to the presence of nitrogen atoms in its benzodiazole structure. Benzodiazoles are often explored for their roles in pharmaceuticals, including anxiolytics, hypnotics, and anticonvulsants. The specific classification of 1-benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole indicates its potential as a scaffold for developing new therapeutic agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole typically involves multi-step synthetic routes. Common methods include:

  1. Condensation Reactions: The initial step often involves the condensation of an appropriate benzodiazole derivative with a morpholine-containing reagent. This can be achieved through heating or using catalysts to facilitate the reaction.
  2. Benzyl Substitution: The introduction of the benzyl group can be performed via nucleophilic substitution reactions where benzyl halides react with the nitrogen atom of the benzodiazole.
  3. Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product with high purity.

Recent studies have highlighted microwave-assisted synthesis as an efficient method that reduces reaction times and improves yields .

Chemical Reactions Analysis

Reactions and Technical Details

The compound may undergo various chemical reactions typical for benzodiazoles and morpholines:

  1. Electrophilic Substitution: The aromatic nature of both the benzodiazole and benzyl groups allows for electrophilic substitution reactions, which can modify the substituents on these rings.
  2. Nucleophilic Reactions: The nitrogen atoms in the morpholine ring can participate in nucleophilic attacks, potentially leading to further functionalization.
  3. Decomposition Pathways: Under certain conditions (e.g., heat or strong acids), the compound may decompose, leading to various by-products.

These reactions can be crucial for modifying the compound to enhance its biological activity or selectivity .

Mechanism of Action

Process and Data

  1. GABA Receptor Modulation: Benzodiazoles often act as modulators of gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission.
  2. Inhibition of Enzymatic Activity: The morpholine moiety may interact with specific enzymes or receptors, potentially inhibiting their activity and leading to therapeutic effects.

Further studies are needed to elucidate the precise mechanism through experimental validation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under normal conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with electrophiles due to the electron-rich nature of its aromatic rings.

Experimental data on melting point and boiling point are necessary for precise characterization but are not readily available in current literature .

Applications

Scientific Uses

1-Benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole has potential applications in various fields:

  1. Pharmaceutical Development: As a lead compound for designing new anxiolytics or anticonvulsants due to its structural similarity to known drugs.
  2. Biological Research: Useful in studying GABA receptor modulation and other neuropharmacological pathways.
  3. Chemical Biology: May serve as a probe for investigating enzyme interactions or cellular processes due to its functional groups.

Continued research into this compound could reveal novel therapeutic agents with improved efficacy and safety profiles .

Introduction to Benzimidazole-Based Pharmacophores

Structural Significance of Benzimidazole in Medicinal Chemistry

The benzimidazole nucleus represents a privileged scaffold in drug design due to its exceptional versatility and bioisosteric properties. This bicyclic aromatic system, comprising a fused benzene and imidazole ring (molecular formula C₇H₆N₂), exhibits structural mimicry of naturally occurring purine nucleotides, enabling diverse interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic contacts [3] [4]. This molecular mimicry facilitates binding to critical therapeutic targets across multiple disease pathways, particularly in oncology and infectious diseases.

Benzimidazole derivatives demonstrate remarkable pharmacological flexibility through substitution at the N1, C2, N3, C5, and C6 positions. The electron-rich nitrogen atoms (N3 in particular) serve as hydrogen bond acceptors, while the acidic N1 proton can function as a hydrogen bond donor [4]. This enables benzimidazole-containing drugs to interact with diverse biological macromolecules, as evidenced by crystallographic studies showing binding to DNA (PDB: 2B3E), PARP enzymes (PDB: 7AAC), and kinase domains (PDB: 4KWP) with RMSD values ≤ 2.5 Å [3].

Table 1: Clinically Approved Benzimidazole-Based Drugs and Their Therapeutic Targets

Drug NameTherapeutic CategoryPrimary Biological TargetKey Structural Features
AbemaciclibAnticancerCDK4/6 kinases2-Methyl-4-(pyridin-2-yl)benzimidazole
BendamustineAnticancerDNA alkylator1-[5-[Bis(2-chloroethyl)amino]-1-methylbenzimidazole
VeliparibAnticancerPARP inhibitor2-[(R)-2-Methylpyrrolidin-2-yl]benzimidazole
AlbendazoleAntiparasiticβ-Tubulin disruptor2-(Propylthio)-5-(propylsulfonyl)benzimidazole

The scaffold's thermal and metabolic stability (pKa values of 5.3 and 12.3) contributes to its pharmaceutical utility, allowing retention of structural integrity under physiological conditions [3] [4]. This stability profile, combined with synthetic accessibility, has positioned benzimidazole as one of the ten most frequently employed nitrogen heterocycles in FDA-approved drugs, spanning applications from anticancer agents to antimicrobials and antiulcer therapeutics [4].

Role of Morpholine Moieties in Enhancing Pharmacokinetic Profiles

Morpholine (tetrahydro-1,4-oxazine) represents a six-membered heterocycle with significant impact on drug disposition properties when incorporated into pharmaceutical compounds. Its oxygen and nitrogen atoms create a polarized yet non-planar ring system that enhances aqueous solubility through hydrogen bonding capacity while maintaining moderate lipophilicity for membrane permeability [5]. This balanced solubility-permeability profile makes morpholine particularly valuable in optimizing central nervous system (CNS) penetration and oral bioavailability of drug candidates.

The morpholine nitrogen (pKa ~8.5) can undergo protonation under physiological conditions, facilitating salt formation for improved crystallinity and formulation development. More significantly, this basic center enables pH-dependent membrane trafficking, promoting lysosomotropic effects that enhance intracellular drug accumulation – a crucial property for anticancer and antimicrobial agents targeting intracellular pathogens . In the specific context of benzimidazole hybrids, morpholine introduction serves dual purposes: (1) attenuating benzimidazole's inherent crystallinity to improve dissolution rates, and (2) providing a metabolic handle that steers detoxification pathways toward N-oxidation rather than cytochrome P450-mediated deactivation [5].

Table 2: Impact of Morpholine Incorporation on Key Pharmacokinetic Parameters

Compound TypeAqueous Solubility (μg/mL)log PPlasma Protein Binding (%)Oral Bioavailability (%)Primary Metabolic Pathway
Benzimidazole alone8.2 ± 1.33.7 ± 0.292.5 ± 1.828.4 ± 3.2CYP3A4 oxidation
Benzimidazole-morpholine hybrid46.7 ± 3.82.1 ± 0.384.3 ± 2.167.3 ± 4.7Morpholine N-oxidation

Microwave-assisted synthesis studies of benzimidazole-morpholine hybrids demonstrated that the ethylene spacer between benzimidazole and morpholine (as in 2-(morpholin-4-yl)ethyl derivatives) optimizes conformational flexibility while maintaining target engagement [5]. Nuclear magnetic resonance (NMR) analyses confirm that morpholine protons in these hybrids appear as characteristic multiplets at δ 2.20 ppm (positions 3,4) and δ 3.40 ppm (positions 1,2), with the ethylene spacer showing triplets at δ 2.50 ppm (N-CH₂-CH₂-N) and δ 4.40 ppm (N-CH₂-CH₂-N) [5]. This specific spatial arrangement facilitates optimal interactions with both hydrophilic and hydrophobic binding pockets in biological targets.

Historical Evolution of Hybrid Benzimidazole-Morpholine Derivatives

The strategic integration of benzimidazole and morpholine pharmacophores represents a deliberate evolution in medicinal chemistry to address multifactorial diseases through polypharmacology. Early hybrid development (2010-2015) focused on simple N-alkyl linkages, exemplified by 1-[2-(morpholin-4-yl)ethyl]-2-phenyl-1H-benzimidazole derivatives synthesized under conventional heating [5]. These first-generation hybrids demonstrated modest antimicrobial and anti-inflammatory activities but suffered from metabolic instability and limited target specificity.

The period 2016-2019 witnessed significant synthetic innovations with the adoption of microwave-assisted synthesis, enabling rapid construction of complex hybrids like 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazoles in reduced reaction times (minutes vs. hours) and improved yields (78-92% vs. 45-65%) [5]. Concurrently, structure-activity relationship (SAR) studies established that electron-withdrawing substituents at the 4-position of the 2-phenyl group (particularly halogens and trifluoromethyl) enhanced COX-2 inhibition (IC₅₀ 0.87-2.35 μM) while reducing gastrointestinal toxicity compared to nonsteroidal anti-inflammatory drugs [5].

Table 3: Evolution of Benzimidazole-Morpholine Hybrids in Medicinal Chemistry

Development PhaseRepresentative StructureSynthetic MethodKey Therapeutic AdvancesPrimary Limitations
First Generation (2010-2015)1-[2-(Morpholin-4-yl)ethyl]-2-phenyl-1H-benzimidazoleConventional heating (reflux, 8-12h)Moderate COX inhibition (IC₅₀ 12-35 μM)Low metabolic stability (t₁/₂ < 30 min)
Second Generation (2016-2019)2-(4-Fluorophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazoleMicrowave-assisted (40-80W, 15-30 min)Improved COX-2 selectivity (SI > 8.5), antimicrobial activityLimited CNS penetration
Current Hybrids (2020-present)1-Benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazoleRegioselective N-alkylationDual orexin receptor antagonism, microtubule inhibitionSynthetic complexity

The current generation (2020-present) exhibits sophisticated molecular designs featuring benzimidazole N1-benzylation combined with C2-morpholinomethyl substitution, as exemplified by 1-benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole [7]. This specific substitution pattern achieves three critical objectives: (1) the N1-benzyl group enhances penetration through blood-brain barrier via lipid-mediated transport, (2) the C2-morpholinomethyl side chain provides optimal vector geometry for receptor binding, and (3) the combined substitutions eliminate tautomerism issues associated with unsubstituted benzimidazoles [7]. Patent applications (WO2020099511A1) reveal these advanced hybrids function as orexin receptor antagonists with subnanomolar binding affinity (Kᵢ = 0.38 nM), positioning them as candidates for treating sleep disorders and addiction [7]. Parallel developments include triazole-benzimidazole-morpholine conjugates that inhibit tubulin polymerization (IC₅₀ = 0.99 μM) by binding at the colchicine site, as demonstrated through molecular docking studies [8]. Flow cytometric analyses confirm these hybrids induce apoptosis via G2/M phase arrest, highlighting their mechanism as antimitotic agents [8].

Properties

CAS Number

65780-99-6

Product Name

1-benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole

IUPAC Name

4-[(1-benzylbenzimidazol-2-yl)methyl]morpholine

Molecular Formula

C19H21N3O

Molecular Weight

307.397

InChI

InChI=1S/C19H21N3O/c1-2-6-16(7-3-1)14-22-18-9-5-4-8-17(18)20-19(22)15-21-10-12-23-13-11-21/h1-9H,10-15H2

InChI Key

AOSIXLDADIEHHS-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.